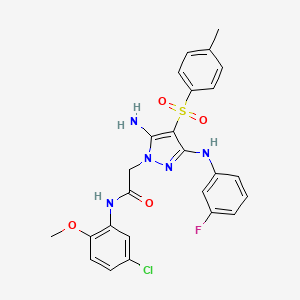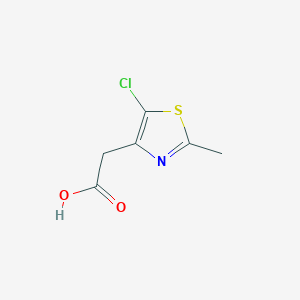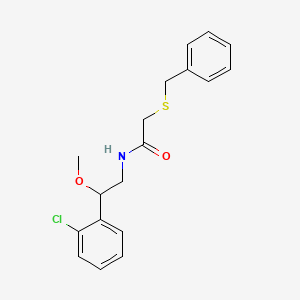
2-((8-Quinolylamino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((8-Quinolylamino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C19H12N2O2. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indane-1,3-dione scaffold, which is one of the most privileged scaffolds in chemistry . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors .Chemical Reactions Analysis
Indane-1,3-dione, the core structure of the compound, is known for its reactivity. It can undergo various chemical reactions, enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . Specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 300.317. Other specific physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
Crystal Structure Analysis
A study detailed the crystal structure of a closely related compound, highlighting its molecular conformations and interactions. This research provides insights into the structural analysis of such compounds, which is crucial for understanding their reactivity and properties in various applications, including drug design and materials science (Sadasivam Mathusalini et al., 2015).
Synthetic Chemistry
In synthetic chemistry, the compound and its derivatives serve as key intermediates or products in the synthesis of various complex molecules. For instance, the synthesis of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-indane-1,3-dione has been achieved, showcasing the compound's role in creating novel chemical structures with potential applications in medicinal chemistry and materials science (A. Asiri & Salman A. Khan, 2011).
Materials Science
The compound exhibits interesting properties such as piezochromism, acidochromism, and solvent-induced emission changes, making it a candidate for applications in materials science, particularly in developing stimuli-responsive materials. These materials have potential uses in sensors, displays, and bioimaging technologies (Y. Lei et al., 2016).
Bioimaging and Bioactivity
Derivatives of indane-1,3-dione, a core structure related to the compound of interest, have been explored for their bioactivity and applications in bioimaging. This includes the development of fluorescent materials for cell imaging, highlighting the compound's relevance in biomedical research and diagnostic applications (C. Pigot, D. Brunel, & F. Dumur, 2022).
Anticoagulant Properties
Research has also been conducted on the synthesis and evaluation of indane-1,3-dione derivatives for their anticoagulant properties. This research indicates the potential of these compounds in therapeutic applications, particularly in the development of new anticoagulant drugs (K. Mitka et al., 2009).
Future Directions
Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Therefore, it can be expected that “2-((8-Quinolylamino)methylene)indane-1,3-dione” and its derivatives may also have potential for future research and applications.
Properties
IUPAC Name |
3-hydroxy-2-(quinolin-8-yliminomethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-13-7-1-2-8-14(13)19(23)15(18)11-21-16-9-3-5-12-6-4-10-20-17(12)16/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFZNFCFHWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
![7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2572804.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)
![[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride](/img/structure/B2572808.png)
![3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine](/img/structure/B2572809.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572814.png)

